molecular formula C6H7ClN4 B8175899 6-Chloropicolinimidohydrazide

6-Chloropicolinimidohydrazide

Cat. No.: B8175899
M. Wt: 170.60 g/mol
InChI Key: KKFWLXOELFRMFB-UHFFFAOYSA-N
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Description

6-Chloropicolinimidohydrazide is a heterocyclic compound derived from picolinic acid, featuring a chlorinated pyridine ring and an imidohydrazide functional group. The chlorine substituent at the 6-position of the pyridine ring enhances its electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The imidohydrazide moiety may further modulate bioavailability and target binding, as seen in related hydrazide derivatives ().

Properties

IUPAC Name

N'-amino-6-chloropyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4/c7-5-3-1-2-4(10-5)6(8)11-9/h1-3H,9H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFWLXOELFRMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1)Cl)/C(=N/N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropicolinimidohydrazide typically involves the reaction of 6-chloropicolinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

6-Chloropicolinic acid+Hydrazine hydrate6-Chloropicolinimidohydrazide+Water\text{6-Chloropicolinic acid} + \text{Hydrazine hydrate} \rightarrow \text{6-Chloropicolinimidohydrazide} + \text{Water} 6-Chloropicolinic acid+Hydrazine hydrate→6-Chloropicolinimidohydrazide+Water

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 6-Chloropicolinimidohydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloropicolinimidohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imidohydrazide group to an amine group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of 6-chloropicolinic acid derivatives.

    Reduction: Formation of 6-chloropicolinamine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-Chloropicolinimidohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloropicolinimidohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, leading to inhibition of enzymatic activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Insights :

  • Chlorination Position : 6-Chloropicolinimidohydrazide shares the 6-Cl substitution with 6-chloropicolinic acid and 6-chloropyridine-3-carboxamide, which is critical for electronic effects and steric interactions in binding pockets .

Physicochemical and Bioactivity Comparison

Data from analogous compounds reveal trends in solubility, bioavailability, and toxicity:

Compound Name Molecular Weight (g/mol) Solubility (mg/mL) GI Absorption BBB Permeability Similarity Score*
6-Chloropicolinic acid 157.55 12.3 (Water) High Low 0.84
6-Chloropyridine-3-carboxamide 171.58 8.9 (Ethanol) Moderate None 0.87
6-Chloropicolinaldehyde 141.56 5.2 (DMSO) Low None 0.85
3-Amino-6-chloropicolinic acid 187.57 6.1 (Water) Moderate Low 0.92

*Similarity scores based on structural and functional group alignment ().

Key Insights :

  • Solubility: 6-Chloropicolinic acid exhibits higher aqueous solubility (12.3 mg/mL) compared to analogs with non-polar substituents (e.g., aldehydes: 5.2 mg/mL in DMSO) .
  • Bioavailability: The addition of amino groups (e.g., 3-amino-6-chloropicolinic acid) improves GI absorption but reduces BBB permeability, likely due to increased polarity .
  • Toxicity : Chlorinated pyridines generally show low acute toxicity (), but imidohydrazide derivatives may pose risks of reactive metabolite formation, requiring further study .

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